Epifriedelal acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

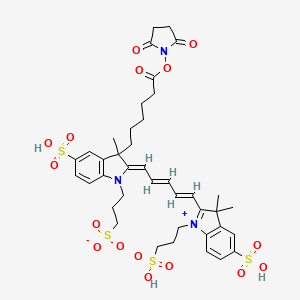

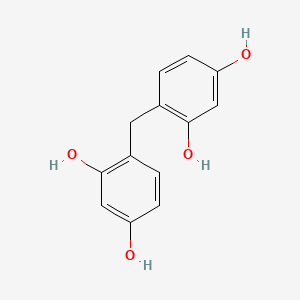

El acetato de epifriedelal es un compuesto triterpenoide que se encuentra en la naturaleza. Se aísla de varias especies vegetales, incluyendo Pachysandra terminalis. Este compuesto es conocido por sus diversas actividades biológicas y ha sido objeto de una amplia investigación en los campos de la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de epifriedelal se puede sintetizar mediante varios métodos. Un enfoque común implica la acetilación del epifriedelanol, un alcohol triterpenoide, usando anhídrido acético en presencia de un catalizador como la piridina. La reacción generalmente ocurre en condiciones suaves, con la mezcla agitándose a temperatura ambiente durante varias horas hasta que la reacción esté completa.

Métodos de producción industrial

En un entorno industrial, la producción de acetato de epifriedelal puede implicar la extracción de epifriedelanol de fuentes vegetales seguida de su acetilación. El proceso de extracción a menudo emplea disolventes como el etanol o el metanol para aislar el triterpenoide del material vegetal. El paso de acetilación posterior es similar al método de laboratorio, pero puede ampliarse para acomodar cantidades mayores.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de epifriedelal experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede convertir el acetato de epifriedelal en sus derivados cetónicos o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden producir epifriedelanol a partir del acetato de epifriedelal.

Sustitución: El grupo acetato puede reemplazarse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se usan típicamente.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden emplear para reacciones de sustitución.

Productos principales

Oxidación: Cetonas y ácidos carboxílicos.

Reducción: Epifriedelanol.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El acetato de epifriedelal tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para la síntesis de otros derivados triterpenoides.

Biología: Los estudios han demostrado que el acetato de epifriedelal exhibe propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Medicina: Debido a sus actividades biológicas, se está investigando su posible aplicación terapéutica en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.

Industria: Se utiliza en la formulación de cosméticos y productos para el cuidado de la piel debido a sus propiedades antioxidantes.

Mecanismo De Acción

El mecanismo de acción del acetato de epifriedelal involucra su interacción con varios objetivos moleculares y vías. Se ha demostrado que modula la actividad de las enzimas involucradas en la inflamación y el estrés oxidativo. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasa, reduciendo la producción de mediadores proinflamatorios. Además, el acetato de epifriedelal puede eliminar los radicales libres, protegiendo así las células del daño oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

- Acetato de friedelal

- Epifriedelanol

- Friedelanol

Singularidad

El acetato de epifriedelal es único debido a su estructura acetilada específica, que imparte actividades biológicas distintas en comparación con sus contrapartes no acetiladas. Por ejemplo, la presencia del grupo acetato mejora su lipofilia, mejorando potencialmente su capacidad para interactuar con las membranas celulares y ejercer sus efectos.

Propiedades

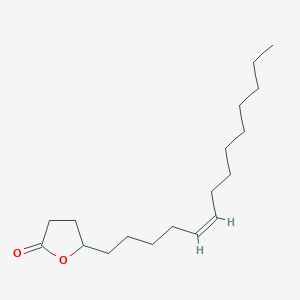

IUPAC Name |

(4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKDUDYUASKXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)

![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)

![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)

![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)